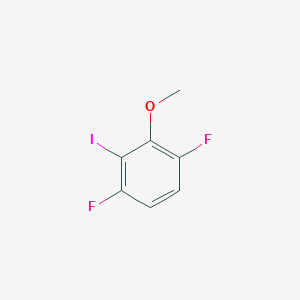
Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate is a compound that is part of a broader class of organic molecules known as pyrrolidinones. These compounds are characterized by a five-membered lactam ring—a cyclic amide—which often imparts interesting chemical and biological properties. The presence of the 4-nitrophenyl group suggests potential for electron-withdrawing effects that could influence the reactivity and stability of the molecule.
Synthesis Analysis
The synthesis of related pyrrolidinone derivatives has been explored in various studies. For instance, the synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been achieved through reactions involving hydrazides and aromatics or carboaldehydes . Although not the exact compound , these methods could potentially be adapted for the synthesis of this compound by modifying the substituents on the pyrrolidine ring.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be quite complex, as evidenced by the crystal structure analysis of related compounds. For example, a tetra-substituted pyrrolidine ring with a 4-nitrophenyl group has been described, which could share some structural similarities with this compound . The structure of these molecules can significantly affect their chemical behavior and interactions.
Chemical Reactions Analysis
Pyrrolidinone derivatives can undergo various chemical reactions. The electrochemical oxidation of a dihydropyridine calcium blocker with a 3-nitrophenyl group has been studied, showing the formation of several oxidation products . This suggests that this compound could also undergo similar oxidative transformations, potentially leading to a variety of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. For instance, the crystal structure of a compound with a 4-nitrophenyl group attached to a cyclopentadiene ring was determined, and intramolecular hydrogen bonding was observed . Such intramolecular interactions could also be present in this compound, affecting its solubility, melting point, and other physical properties.
作用機序
The mode of action of a compound generally involves its interaction with specific targets in the body, leading to changes in biochemical pathways and resulting in certain effects. For example, some compounds might inhibit a specific enzyme, leading to a decrease in the production of a certain molecule in a biochemical pathway .
Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of a compound’s action can vary widely depending on its mode of action and the biochemical pathways it affects. For example, a compound that inhibits a key enzyme in a disease-related pathway might result in the alleviation of disease symptoms .
The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can all potentially impact a compound’s effectiveness .
特性
IUPAC Name |
methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-19-12(16)8-6-11(15)13(7-8)9-2-4-10(5-3-9)14(17)18/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOSQZCCMOJEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B3019841.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B3019847.png)
![Ethyl 4-((4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3019848.png)
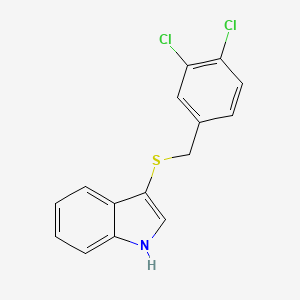
![(Z)-8-(furan-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3019850.png)

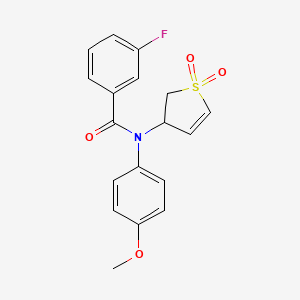
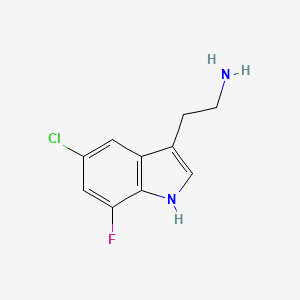
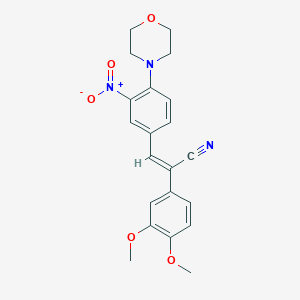
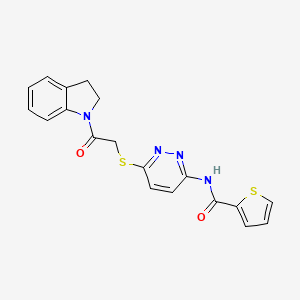
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B3019862.png)

